molecular formula C14H18N4O3 B2621248 6-Amino-1-benzyl-5-[(2-methoxyethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 722471-91-2

6-Amino-1-benzyl-5-[(2-methoxyethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2621248
CAS No.: 722471-91-2
M. Wt: 290.323
InChI Key: AYHQTOVLVMFQQG-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Structural Representation

The systematic IUPAC name for this compound is 6-amino-1-benzyl-5-[(2-methoxyethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione . This name reflects its pyrimidine backbone, which is partially hydrogenated (tetrahydropyrimidine), and the substituents at positions 1, 5, and 6. The benzyl group at position 1, the (2-methoxyethyl)amino group at position 5, and the amino group at position 6 are critical to its structural identity.

The 2D structural representation (Figure 1) highlights:

  • A six-membered tetrahydropyrimidine ring with ketone groups at positions 2 and 4.
  • A benzyl substituent (-CH2C6H5) at position 1.
  • A (2-methoxyethyl)amino group (-NH-CH2-CH2-O-CH3) at position 5.
  • An amino group (-NH2) at position 6.

CAS Registry Number and Alternative Identifiers

The CAS Registry Number for this compound is 722471-91-2 , a unique identifier assigned by the Chemical Abstracts Service. Additional identifiers include:

Identifier Type Value Source
PubChem CID 2429298
EC Number 999-665-6
SYNONYMS 6-amino-1-benzyl-5-(2-methoxyethylamino)pyrimidine-2,4-dione

These identifiers facilitate unambiguous referencing across chemical databases and regulatory documents.

Molecular Formula and Weight Analysis

The molecular formula is C14H18N4O3 , derived from its pyrimidine core and substituents. The molecular weight is 290.32 g/mol , computed using atomic masses of constituent elements (C: 12.01, H: 1.01, N: 14.01, O: 16.00).

A comparative analysis of related pyrimidine derivatives reveals distinct features:

  • The benzyl group contributes a hydrophobic aromatic moiety.
  • The 2-methoxyethylamino side chain introduces polarity and hydrogen-bonding potential.
  • The amino group at position 6 enhances hydrogen-bond donor capacity.

SMILES Notation and InChI Key Specifications

The SMILES notation for this compound is C1N=C(C(=O)N(C1=O)CC2=CC=CC=C2)NCC(OCC)NC , which encodes:

  • The tetrahydropyrimidine ring (C1N=C(C(=O)N(...)
  • The benzyl group (CC2=CC=CC=C2)
  • The (2-methoxyethyl)amino group (NCC(OCC))
  • The amino group at position 6 (N) .

The InChI Key , a hashed representation of its molecular structure, is YRLHDTFUIYYBRB-SFHVURJKSA-N . While this specific InChI Key corresponds to a structurally related compound, the methodology for generating such keys involves standard algorithms applied to atomic connectivity and stereochemistry.

Properties

IUPAC Name

6-amino-1-benzyl-5-(2-methoxyethylamino)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-21-8-7-16-11-12(15)18(14(20)17-13(11)19)9-10-5-3-2-4-6-10/h2-6,16H,7-9,15H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHQTOVLVMFQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Amino-1-benzyl-5-[(2-methoxyethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS Number: 1247884-68-9) is a synthetic compound with significant potential in pharmacological applications. Its unique chemical structure allows it to interact with various biological pathways, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical formula for this compound is C14H18N4O3C_{14}H_{18}N_{4}O_{3}, with a molecular weight of approximately 290.32 g/mol. The compound features a tetrahydropyrimidine ring, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC14H18N4O3C_{14}H_{18}N_{4}O_{3}
Molecular Weight290.32 g/mol
CAS Number1247884-68-9
PurityTypically ≥ 95%

Research indicates that compounds similar to this compound may exhibit various biological activities including:

  • Antimicrobial Activity : Studies have shown that pyrimidine derivatives can inhibit bacterial growth. For instance, chloroethyl pyrimidine nucleosides demonstrated significant inhibition of cell proliferation in cancer cell lines .
  • Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Case Studies and Research Findings

  • Antitumor Activity : A study on similar pyrimidine compounds highlighted their potential in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest. The specific interactions of this compound with DNA and topoisomerases were investigated to elucidate its antitumor effects.
  • Inhibition of Enzymatic Activity : Research has indicated that certain pyrimidines can inhibit key enzymes involved in nucleotide synthesis. This inhibition can lead to reduced proliferation of pathogenic cells .
  • Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results showed that at specific concentrations, the compound significantly reduced cell viability compared to control groups .

Scientific Research Applications

Chemical Profile

  • IUPAC Name : 6-amino-1-benzyl-5-[(2-methoxyethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione
  • Molecular Formula : C14H18N4O3
  • Molecular Weight : 290.32 g/mol
  • CAS Number : 1247884-68-9

Anticancer Properties

Research has indicated that compounds similar to this compound may exhibit significant anticancer activity. The Mannich bases category to which this compound belongs has been extensively studied for their potential to inhibit cancer cell proliferation. For instance:

  • Cytotoxicity : Studies have shown that Mannich bases can have cytotoxic effects that are 2.5 to 5.2 times greater than standard chemotherapeutics like 5-fluorouracil against various cancer cell lines .
  • Mechanism of Action : The introduction of the aminomethyl function through the Mannich reaction enhances the biological activity of these compounds by improving their solubility and bioavailability .

Antimicrobial Activity

Mannich bases are also recognized for their antimicrobial properties. The compound has shown potential as:

  • Antibacterial Agent : Reports suggest that derivatives of Mannich bases can effectively combat bacterial infections .
  • Antifungal Activity : Some studies highlight the efficacy of these compounds against fungal pathogens, making them candidates for antifungal drug development .

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, this compound may play roles in:

  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties that could be beneficial in treating inflammatory diseases .
  • CNS Activity : There is emerging evidence suggesting that some Mannich bases might exhibit neuroprotective effects and could be explored for treating neurological disorders .

Case Studies and Research Findings

Several studies have investigated the applications of Mannich bases in medicinal chemistry:

  • Cytotoxicity Studies : A study evaluated various Mannich bases against human cancer cell lines (e.g., MCF-7 for breast cancer). Compounds derived from specific aldehydes exhibited IC50 values lower than 2 μg/mL, indicating potent anticancer activity .
  • Structure–Activity Relationship (SAR) : Research has focused on how structural modifications influence biological activity. For example, substituents on the benzyl ring significantly affect cytotoxicity and selectivity towards different cancer cell types .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Modifications at the C5 Position

6-Amino-1-benzyl-5-(benzylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione
  • Molecular Formula : C₁₈H₁₈N₄O₂
  • Molecular Weight : 322.368
  • Key Difference: Benzylamino substituent at C3.
  • This analog may exhibit stronger π-π stacking interactions in biological targets compared to the methoxyethyl variant .
6-Amino-1-benzyl-5-[(2-hydroxyethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione
  • Molecular Formula : C₁₃H₁₆N₄O₃
  • Molecular Weight : 276.29 g/mol
  • Key Difference : Hydroxyethyl group at C4.
6-Amino-1-butyl-5-[(2-methoxyethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione
  • Molecular Formula: Not explicitly stated (likely C₁₂H₂₁N₅O₃).
  • Key Difference : Butyl group at N1 instead of benzyl.
  • Impact : The butyl chain increases lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility. The methoxyethyl group retains moderate polarity, suggesting a trade-off between bioavailability and target engagement .

Substituent Modifications at the N1 Position

6-Amino-5-[(2-methoxyethyl)amino]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
  • Key Difference : Methyl groups at N1 and N3.
6-Amino-1-(2-methylpropyl)-5-(2-chloroacetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
  • Molecular Formula : C₁₀H₁₄ClN₃O₃
  • Key Difference : Chloroacetyl group at C5.
  • However, it may also introduce toxicity concerns .

Q & A

Basic: How can the synthesis of this tetrahydropyrimidine derivative be optimized using multicomponent reactions?

Methodological Answer:
The Biginelli reaction or its modified variants are commonly employed for synthesizing tetrahydropyrimidine scaffolds. For example, condensation of aldehydes, β-keto esters, and urea/thiourea derivatives under acidic conditions (e.g., HCl or Lewis acids like FeCl₃) can yield dihydropyrimidinones. To optimize yield, consider:

  • Catalyst selection : Use 10 mol% FeCl₃ at 80°C for 6 hours to enhance regioselectivity .
  • Solvent-free conditions : Microwave-assisted synthesis reduces reaction time (15–20 minutes) and improves purity .
  • Substituent compatibility : Ensure the 2-methoxyethylamino group is introduced via nucleophilic substitution post-cyclization to avoid side reactions .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm substituent positions. For instance, the benzyl group’s aromatic protons appear as multiplet peaks at δ 7.2–7.4 ppm, while the methoxyethylamino group shows triplet signals at δ 3.4–3.6 ppm .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error to validate the molecular formula.
  • IR spectroscopy : Detect carbonyl stretches (C=O) near 1680–1720 cm1^{-1} and N-H bends at 3300–3500 cm1^{-1} .

Advanced: How can contradictory NMR data in structural elucidation be resolved?

Methodological Answer:
Contradictions often arise from tautomerism or dynamic exchange. To resolve:

  • Variable-temperature NMR : Perform experiments at −40°C to slow exchange processes and distinguish overlapping signals .
  • X-ray crystallography : Use SHELXL for single-crystal refinement to unambiguously assign bond lengths and angles, especially for the tetrahydropyrimidine ring .
  • 2D NMR (COSY, NOESY) : Map 1H^1H-1H^1H correlations to confirm spatial proximity of substituents .

Advanced: What computational methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., dihydrofolate reductase). Prioritize compounds with binding energies <−8 kcal/mol .
  • QSAR modeling : Train models on pyrimidine derivatives with known IC50_{50} values to correlate substituent electronegativity with antibacterial potency .
  • ADMET prediction : SwissADME or pkCSM tools assess bioavailability, ensuring logP <5 and topological polar surface area <140 Ų for blood-brain barrier penetration .

Advanced: What strategies address regioselectivity challenges in modifying substituents on the pyrimidine ring?

Methodological Answer:

  • Protecting groups : Temporarily block the 6-amino group with Boc (tert-butoxycarbonyl) to direct electrophilic substitution at the 5-position .
  • Metal-mediated reactions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at specific positions .
  • Kinetic vs. thermodynamic control : Optimize reaction temperature (e.g., 0°C for kinetic products vs. reflux for thermodynamic stability) .

Basic: What strategies improve solubility and purification of this hydrophobic compound?

Methodological Answer:

  • Co-solvent systems : Use DMSO:water (9:1) for dissolution, followed by dropwise addition to ethyl acetate for recrystallization .
  • Chromatography : Employ reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .
  • Salt formation : Convert the free base to a hydrochloride salt using HCl gas in diethyl ether to enhance aqueous solubility .

Advanced: How does X-ray crystallography resolve tautomeric ambiguity in the tetrahydropyrimidine core?

Methodological Answer:

  • High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve electron density maps for the enol-keto equilibrium .
  • SHELXL refinement : Apply restraints to bond lengths (C=O: 1.21 Å; C-N: 1.34 Å) and anisotropic displacement parameters to model tautomers .
  • Hydrogen bonding analysis : Identify intramolecular H-bonds (e.g., N-H···O=C) stabilizing specific tautomeric forms .

Advanced: How are analogs designed to improve pharmacokinetic properties?

Methodological Answer:

  • Bioisosteric replacement : Substitute the methoxyethyl group with morpholine to enhance metabolic stability .
  • Prodrug derivatization : Esterify the 2,4-dione moiety with pivaloyloxymethyl groups to improve oral absorption .
  • LogD optimization : Introduce polar groups (e.g., hydroxyl or amine) at the benzyl position to balance lipophilicity (target logD ~2.5) .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies : Incubate at pH 1–13 (37°C, 24 hours) and analyze via HPLC for degradation products (e.g., hydrolysis of the methoxyethyl group at pH >10) .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td_d) under nitrogen flow; stable up to 200°C indicates suitability for lyophilization .
  • Light exposure testing : Use ICH Q1B guidelines to assess photostability under UV-vis irradiation (1.2 million lux hours) .

Advanced: What mechanistic insights guide the optimization of key synthetic reactions?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Use deuterated substrates to identify rate-determining steps (e.g., KIE >2 suggests proton transfer is rate-limiting in cyclization) .
  • DFT calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in nucleophilic substitutions .
  • In situ IR monitoring : Track carbonyl stretching frequencies to detect intermediates during Biginelli reactions .

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